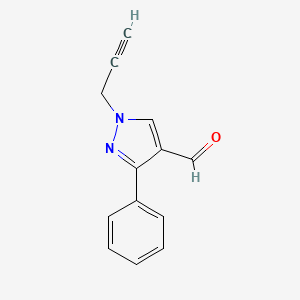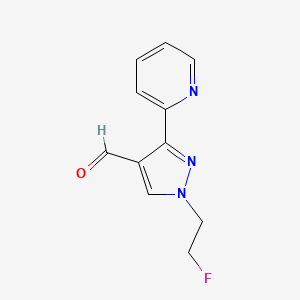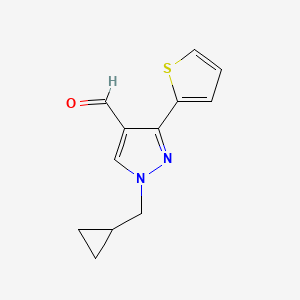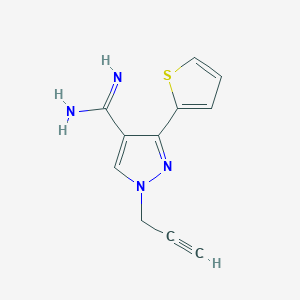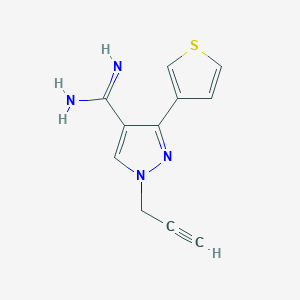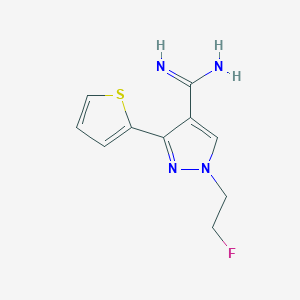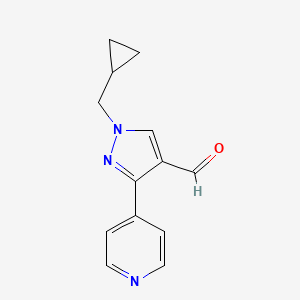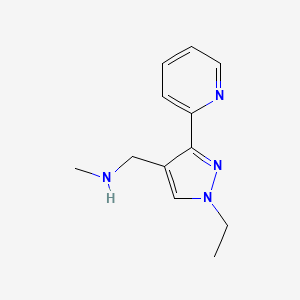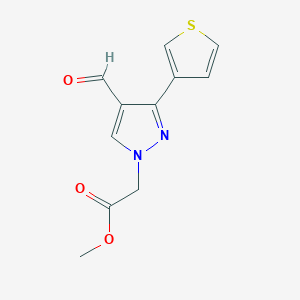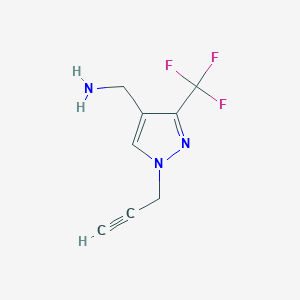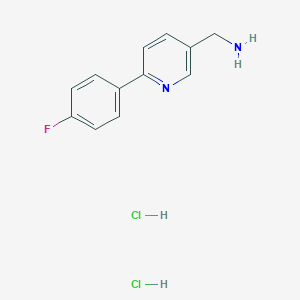
(6-(4-Fluorophenyl)pyridin-3-yl)methanamine dihydrochloride
Vue d'ensemble
Description
(6-(4-Fluorophenyl)pyridin-3-yl)methanamine dihydrochloride (FPPM) is a member of the pyridinium family and is a versatile compound with a wide range of scientific and medical applications. It is a white crystalline solid with a molecular weight of 342.98 g/mol and a melting point of 100-101°C. FPPM has been used in a variety of fields, including organic synthesis, pharmaceuticals, and medical research.
Applications De Recherche Scientifique
1. Synthesis and Biological Activity
A study by Reddy et al. (2012) focused on the synthesis of a new family of compounds, which included derivatives similar to "(6-(4-Fluorophenyl)pyridin-3-yl)methanamine dihydrochloride". These compounds demonstrated moderate to high antiosteoclast and osteoblast activity, indicating potential applications in the treatment of bone-related disorders (Reddy et al., 2012).
2. Photocytotoxicity and Cellular Uptake
Basu et al. (2015) investigated iron(III) complexes of pyridoxal Schiff bases, which included a similar structural motif. These complexes showed remarkable photocytotoxicity in various cancer cells and demonstrated selective cellular uptake, highlighting their potential in targeted cancer therapy (Basu et al., 2015).
3. Anticonvulsant Agents
Pandey and Srivastava (2011) synthesized and evaluated a series of novel Schiff bases of 3-aminomethyl pyridine for anticonvulsant activity. Some of these compounds showed significant seizures protection, indicating their potential as anticonvulsant agents (Pandey & Srivastava, 2011).
4. Kinase Inhibition for Cancer Therapy
A study by Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds showed significant in vivo efficacy in cancer models, suggesting their utility in cancer therapy (Schroeder et al., 2009).
5. Photophysical Properties and Anion Detection
Zhang et al. (2019) designed and synthesized a tri-(2-picolyl) amine functionalized triarylborane that could capture CN- and F- in aqueous solution through strong chelation. This compound exhibited distinct fluorogenic responses, suggesting its application in anion detection (Zhang et al., 2019).
Propriétés
IUPAC Name |
[6-(4-fluorophenyl)pyridin-3-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2.2ClH/c13-11-4-2-10(3-5-11)12-6-1-9(7-14)8-15-12;;/h1-6,8H,7,14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDKHNWOSBTSQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)CN)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(4-Fluorophenyl)pyridin-3-yl)methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



